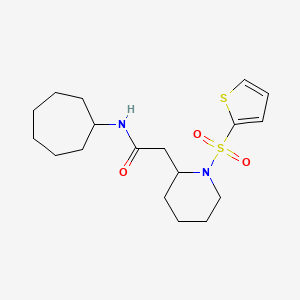

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S2/c21-17(19-15-8-3-1-2-4-9-15)14-16-10-5-6-12-20(16)25(22,23)18-11-7-13-24-18/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSVIOPSRRXDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the cycloheptyl moiety. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

Attachment of the Cycloheptyl Moiety: This can be done through alkylation reactions using cycloheptyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides.

Scientific Research Applications

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and thiophene sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

*Estimated based on molecular formula (C₁₉H₂₈N₂O₃S₂).

Key Observations:

- Thiophene Sulfonyl vs.

- Cycloheptyl vs.

- Chloro-Methylphenyl Substitution : The chloro-methylphenyl group in the analog (CAS 1105223-44-6) adds steric bulk and electronegativity, which could enhance receptor affinity but may also increase metabolic susceptibility .

Biological Activity

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates a piperidine ring and a thiophene sulfonyl group, which are known to contribute to various biological activities. Understanding its biological activity is crucial for its development as a therapeutic agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Thiophene Sulfonyl Group : This step often utilizes sulfonylation reactions involving thiophene derivatives.

- Attachment of the Cycloheptyl Moiety : Alkylation reactions with cycloheptyl halides are employed to complete the synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique combination of the piperidine and thiophene sulfonyl groups allows for modulation of various biological pathways, potentially influencing processes such as inflammation and cancer cell proliferation.

Pharmacological Properties

This compound has been investigated for its potential as a therapeutic agent in several areas:

- Anti-inflammatory Activity : The compound may inhibit enzymes involved in the production of pro-inflammatory mediators. For instance, it has been shown to selectively inhibit mPGES-1, an enzyme implicated in inflammation and cancer .

- Anticancer Potential : Preliminary studies suggest that this compound could induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound | Mechanism of Action | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Inhibition of mPGES-1 | Low micromolar | Inflammation |

| CAY10526 | COX inhibitor | 0.5 | Inflammation |

| Compound 1c (related thiophene derivative) | mPGES-1 inhibition | 5 | Cancer |

This table highlights the comparative potency and mechanisms of action among related compounds, indicating that this compound exhibits promising anti-inflammatory and anticancer properties.

Case Studies

Recent research has focused on the therapeutic potential of compounds similar to this compound:

- In vitro Studies : Compounds derived from thiophene have demonstrated selective inhibition against mPGES-1, leading to reduced PGE2 levels in inflammatory conditions . Such findings support the hypothesis that N-cycloheptyl derivatives might share similar mechanisms.

- Cell Line Experiments : Studies using A549 lung cancer cells indicated that related compounds could induce apoptosis and cell cycle arrest, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.